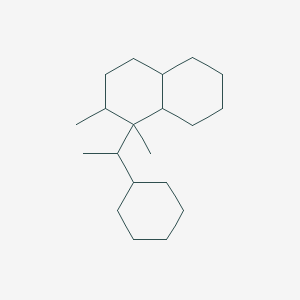
1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene is a complex organic compound characterized by its unique structural features. This compound belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. The presence of cyclohexyl and ethyl groups attached to the decahydronaphthalene core imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
The synthesis of 1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene involves several steps, typically starting with the preparation of the decahydronaphthalene core. This can be achieved through hydrogenation of naphthalene under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon. The subsequent introduction of the cyclohexylethyl and methyl groups can be accomplished through Friedel-Crafts alkylation reactions, utilizing reagents like cyclohexylethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Analyse Des Réactions Chimiques
1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur in the presence of halogens (e.g., chlorine or bromine) and a catalyst like iron(III) chloride
Applications De Recherche Scientifique
1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene has found applications in various scientific research fields:
Chemistry: It serves as a model compound for studying the reactivity and stability of cycloalkanes and their derivatives.
Biology: The compound is used in the synthesis of biologically active molecules and as a reference standard in analytical chemistry.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules .
Mécanisme D'action
The mechanism of action of 1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene can be compared with other cycloalkanes and their derivatives, such as:
Cyclohexane: A simpler cycloalkane with a single ring structure.
Decahydronaphthalene: The parent compound without the cyclohexylethyl and methyl substitutions.
Cyclohexylethylamine: A related compound with an amine functional group instead of the decahydronaphthalene core
Propriétés
Numéro CAS |
88776-48-1 |
|---|---|
Formule moléculaire |
C20H36 |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
8-(1-cyclohexylethyl)-7,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene |
InChI |
InChI=1S/C20H36/c1-15-13-14-18-11-7-8-12-19(18)20(15,3)16(2)17-9-5-4-6-10-17/h15-19H,4-14H2,1-3H3 |
Clé InChI |
ZVXLLSNGJWBZIB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2CCCCC2C1(C)C(C)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


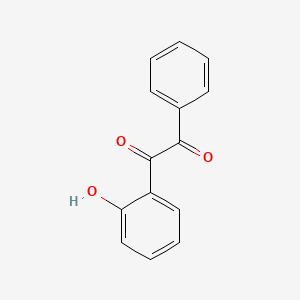
![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol](/img/structure/B14132167.png)
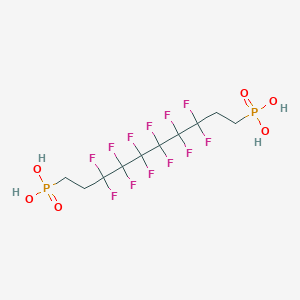

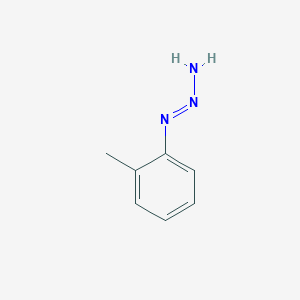
![5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14132185.png)

![2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol](/img/structure/B14132194.png)
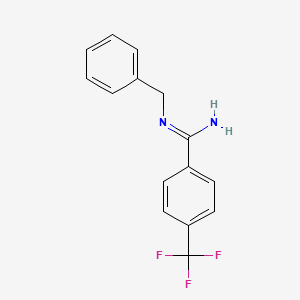
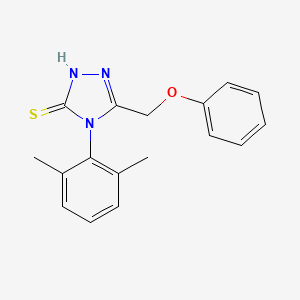
![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)
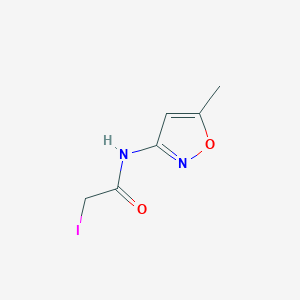
![Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate](/img/structure/B14132240.png)
![1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)
